

Application Notes and Protocols: Molybdenum-98 in Geological Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Molybdenum-98**

Cat. No.: **B081979**

[Get Quote](#)

A Note on **Molybdenum-98** and Geological Dating:

Molybdenum-98 (^{98}Mo) is the most abundant stable isotope of molybdenum, constituting about 24.14% of its natural occurrence.^[1] As a stable isotope, it does not undergo radioactive decay and is therefore not directly used for radiometric dating. Radiometric dating techniques rely on the predictable decay of a radioactive parent isotope to a stable daughter isotope.^{[2][3]} ^[4]

A potential, though not practically applied, dating system could theoretically involve the decay of Technetium-98 (^{98}Tc) to **Molybdenum-98**. ^{98}Tc is a radionuclide with a long half-life of approximately 4.2 million years.^[5] It can decay to ^{98}Mo via electron capture. However, this decay path has a very small branching ratio, with the vast majority of ^{98}Tc decaying to Ruthenium-98 (^{98}Ru) via beta emission.^{[6][7]} Recent experiments have confirmed the electron capture decay to ^{98}Mo , but only in about 0.3% of cases.^{[6][7]} Furthermore, ^{98}Tc is an extinct radionuclide, meaning it was present in the early Solar System but has since decayed to undetectable levels.^{[8][9]} These factors make the ^{98}Tc - ^{98}Mo system unsuitable for practical geological dating of rocks and minerals.

The primary and a highly significant application of ^{98}Mo in geology is as a stable isotope tracer to reconstruct past ocean redox conditions. This application note will focus on this established and powerful technique.

Application Note: Molybdenum-98 Stable Isotope Geochemistry as a Paleoredox Proxy

Introduction

The stable isotope composition of molybdenum (Mo) in sedimentary rocks, expressed as $\delta^{98}\text{Mo}$, is a widely used proxy for determining past and present redox conditions of aquatic environments, particularly the world's oceans.^{[6][10]} The redox sensitivity of Mo and the significant isotopic fractionation that occurs during its removal from the water column into sediments under different oxygen levels form the basis of this application.

Principles

Molybdenum exists in seawater as the soluble and conservative molybdate oxyanion (MoO_4^{2-}). Its isotopic composition in modern oceans is homogeneous, with a $\delta^{98}\text{Mo}$ value of approximately +2.34‰ relative to a standard reference material. The isotopic composition of Mo entering the oceans from rivers is significantly lighter, with an average $\delta^{98}\text{Mo}$ of about +0.7‰.

The key to the $\delta^{98}\text{Mo}$ proxy lies in the different fractionation patterns during its removal into sediments under varying redox conditions:

- **Oxic Conditions:** In oxygenated waters, Mo is adsorbed onto manganese (Mn) oxides. This process preferentially removes the lighter isotopes of Mo from the water column, leaving the seawater enriched in heavier isotopes. The resulting sediments have a very light $\delta^{98}\text{Mo}$ signature.
- **Euxinic Conditions (Anoxic and Sulfidic):** In anoxic and sulfide-rich (euxinic) waters, molybdate reacts with hydrogen sulfide to form thiomolybdates ($\text{MoS}_x\text{O}_{4-x}^{2-}$). These species are rapidly and quantitatively removed from the water column into sediments. Because the removal is quantitative, there is little to no isotopic fractionation. Therefore, the $\delta^{98}\text{Mo}$ of sediments deposited under euxinic conditions reflects the $\delta^{98}\text{Mo}$ of the contemporaneous seawater.
- **Suboxic/Anoxic (Non-sulfidic) Conditions:** Under conditions where oxygen is absent but sulfide is not abundant, Mo removal is incomplete and involves complex pathways, leading

to a wide and variable range of $\delta^{98}\text{Mo}$ values in the sediments, typically between the oxic and euxinic end-members.

By analyzing the $\delta^{98}\text{Mo}$ of ancient marine sediments, particularly organic-rich shales, geochemists can infer the redox state of the ancient ocean, both locally and globally.

Applications

- Reconstructing Global Ocean Anoxia: The $\delta^{98}\text{Mo}$ record in sedimentary rocks provides insights into the extent of anoxia and euxinia in past oceans, which is crucial for understanding major geological and biological events, such as mass extinctions and oceanic anoxic events (OAEs).
- Understanding Ore Genesis: Variations in $\delta^{98}\text{Mo}$ in ore deposits, such as molybdenite (MoS_2), can help trace the evolution of ore-forming fluids and the processes of metal transport and precipitation.
- Tracing Biogeochemical Cycles: Molybdenum is an essential nutrient for certain biological processes, like nitrogen fixation. Its isotopic composition can provide information on the interplay between life and the chemical environment.

Data Presentation

The following table summarizes typical $\delta^{98}\text{Mo}$ values for major geological reservoirs.

Geological Reservoir	Typical $\delta^{98}\text{Mo}$ Range (‰)	Notes
Continental Crust	-0.2 to +0.6	Average composition of rocks that weather to supply Mo to rivers.
River Water (Dissolved Load)	~+0.7	Represents the primary input of Mo to the oceans.
Modern Seawater	+2.34 ± 0.10	Homogeneous composition due to the long residence time of Mo.
Oxic Sediments (e.g., Mn nodules)	-0.7 to +0.8	Highly fractionated, reflecting preferential removal of light isotopes.
Euxinic Sediments (Organic-rich shales)	~ Contemporaneous Seawater	Little to no fractionation, providing a record of past seawater $\delta^{98}\text{Mo}$.
Suboxic/Anoxic Sediments	Variable (between oxic & euxinic)	Reflects incomplete and complex Mo removal pathways.

$\delta^{98}\text{Mo}$ values are reported in per mil (‰) relative to the NIST SRM 3134 standard.

Experimental Protocol: Determination of $\delta^{98}\text{Mo}$ in Sedimentary Rocks

This protocol outlines the standard methodology for the analysis of molybdenum stable isotope ratios in geological materials using a double-spike technique and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Materials and Reagents

- Rock powder (homogenized)
- HF, HNO₃, HClO₄ (trace metal grade)

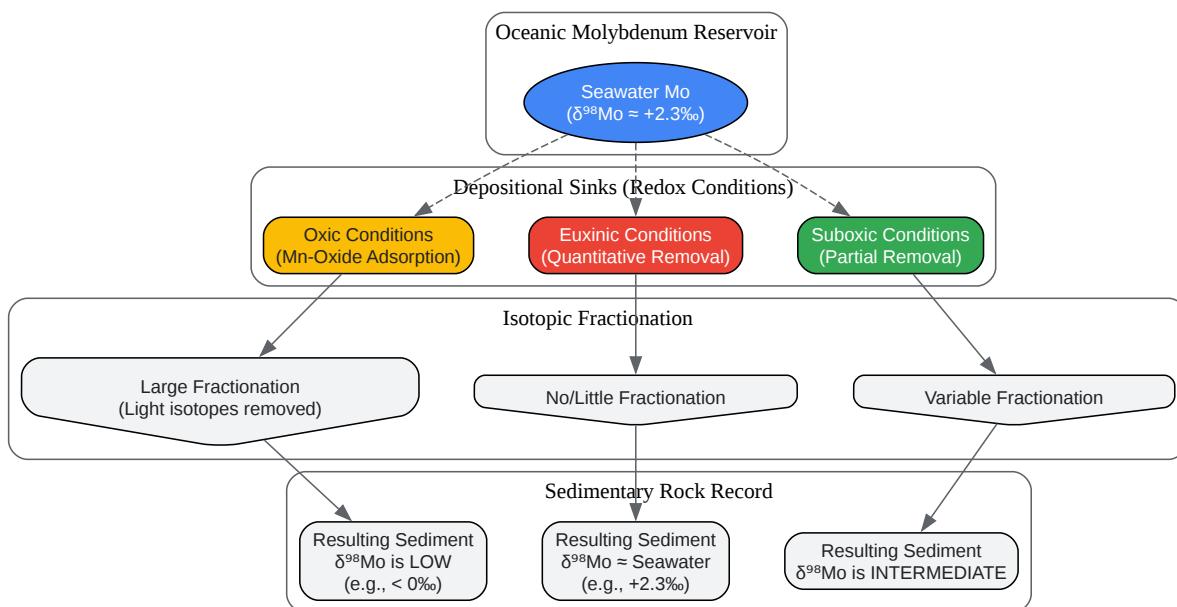
- ^{97}Mo - ^{100}Mo double spike solution
- Anion exchange resin (e.g., Bio-Rad AG1-X8)
- Elution acids (e.g., HNO_3 , HCl of varying molarity)
- MC-ICP-MS system

Experimental Workflow

The overall workflow involves sample digestion, addition of a double spike, column chemistry to purify Mo, and final analysis by MC-ICP-MS.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for $\delta^{98}\text{Mo}$ analysis.


Detailed Method

- Sample Digestion and Spiking:
 - Accurately weigh approximately 50-100 mg of homogenized rock powder into a Savillex® Teflon beaker.
 - Add a precise amount of a calibrated ^{97}Mo - ^{100}Mo double spike solution. The spike allows for the correction of instrumental mass fractionation during analysis.
 - Add a mixture of concentrated HF, HNO_3 , and HClO_4 .
 - Place the beaker on a hotplate at ~120°C and allow for complete digestion.
 - Evaporate the solution to dryness.

- Redissolve the residue in 6M HCl in preparation for column chemistry.
- Molybdenum Purification (Ion-Exchange Chromatography):
 - Prepare an anion exchange column with a suitable resin (e.g., 1 mL of Bio-Rad AG1-X8).
 - Condition the column with ultrapure water and 6M HCl.
 - Load the dissolved sample onto the column.
 - Wash the column with various concentrations of HCl and HNO₃ to elute matrix elements (e.g., Fe, Al, etc.). The exact recipe will depend on the specific sample matrix.
 - Elute the purified molybdenum fraction using an appropriate acid, typically 2M HNO₃.
 - Collect the Mo fraction and evaporate to dryness.
 - Redissolve the purified Mo in a small volume of dilute (e.g., 0.3M) HNO₃ for analysis.
- Isotopic Analysis by MC-ICP-MS:
 - Introduce the purified sample solution into the MC-ICP-MS.
 - Measure the ion beams for all relevant Mo isotopes simultaneously (e.g., ⁹²Mo, ⁹⁵Mo, ⁹⁷Mo, ⁹⁸Mo, ¹⁰⁰Mo).
 - The raw isotope ratios are corrected for instrumental mass bias using the known isotopic composition of the added ⁹⁷Mo-¹⁰⁰Mo double spike.
 - The corrected ⁹⁸Mo/⁹⁵Mo ratio of the sample is determined.
- Data Calculation:
 - The final $\delta^{98}\text{Mo}$ value is calculated relative to the NIST SRM 3134 standard using the following equation: $\delta^{98}\text{Mo} (\text{‰}) = [(\text{^{98}Mo}/\text{^{95}Mo})_{\text{sample}} / (\text{^{98}Mo}/\text{^{95}Mo})_{\text{standard}} - 1] * 1000$

Logical Relationships in $\delta^{98}\text{Mo}$ Interpretation

The interpretation of $\delta^{98}\text{Mo}$ values in sediments is based on a logical framework that connects the measured isotopic signature to the depositional environment's redox state.

[Click to download full resolution via product page](#)

Caption: Interpretation of sedimentary $\delta^{98}\text{Mo}$ values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Isotopes of technetium - Wikipedia [en.wikipedia.org]
- 4. spacedaily.com [spacedaily.com]
- 5. Cologne researchers add a new detail to the “nuclear periodic table” | EurekAlert! [eurekalert.org]
- 6. Extinct radionuclide - Wikipedia [en.wikipedia.org]
- 7. Extinct Radionuclides (Chapter 15) - Radiogenic Isotope Geology [resolve.cambridge.org]
- 8. brainly.com [brainly.com]
- 9. Radioactive dating - The Australian Museum [australian.museum]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Molybdenum-98 in Geological Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081979#applications-of-molybdenum-98-in-geological-dating>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com